[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL][2-(3-FLUOROPHENYL)ETHYL]AMINE
Description
[(9-Ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine is a complex organic compound that features a carbazole moiety and a fluorophenyl group
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2/c1-2-26-22-9-4-3-8-20(22)21-15-18(10-11-23(21)26)16-25-13-12-17-6-5-7-19(24)14-17/h3-11,14-15,25H,2,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGXPYMVSYPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC(=CC=C3)F)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with 2-(3-fluorophenyl)ethylamine in the presence of acetic acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(9-Ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
[(9-Ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Electronics: Due to its high charge carrier mobility and photochemical stability, it is useful in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of [(9-ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine depends on its application:
In medicinal chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In materials science: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-carbazol-3-ylamine
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 2-(9H-Carbazol-9-yl)ethyl acrylate
Uniqueness
[(9-Ethyl-9H-carbazol-3-yl)methyl][2-(3-fluorophenyl)ethyl]amine is unique due to the presence of both a carbazole moiety and a fluorophenyl group, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
